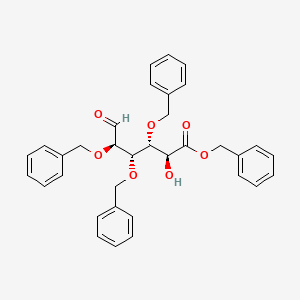

Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate

Description

BenchChem offers high-quality Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S,3R,4S,5R)-2-hydroxy-6-oxo-3,4,5-tris(phenylmethoxy)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O7/c35-21-30(38-22-26-13-5-1-6-14-26)32(39-23-27-15-7-2-8-16-27)33(40-24-28-17-9-3-10-18-28)31(36)34(37)41-25-29-19-11-4-12-20-29/h1-21,30-33,36H,22-25H2/t30-,31-,32+,33+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIFEAMPNRVWOH-UYEZAFAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C=O)C(C(C(C(=O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4539-78-0 | |

| Record name | Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic Stability and Synthetic Utility of Benzyl-Protected Glucuronic Acid Derivatives

Topic: Thermodynamic Stability of Benzyl-Protected Glucuronic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Benzyl-protected glucuronic acid derivatives occupy a critical niche in carbohydrate chemistry, serving as "armed" glycosyl donors for the synthesis of heparin fragments, glycosaminoglycans (GAGs), and glucuronide metabolites.[1] Unlike their acyl-protected counterparts, benzyl ethers reduce the electron-withdrawing penalty on the anomeric center, enhancing reactivity. However, this increased reactivity comes with specific thermodynamic trade-offs: a pronounced susceptibility to base-catalyzed

Mechanistic Principles

The "Armed" vs. "Disarmed" Paradigm

In the context of Fraser-Reid’s armed-disarmed strategy, benzyl-protected glucuronides are armed donors.

-

Electronic Effect: The benzyl ether at C-2 is electron-donating (relative to an ester), stabilizing the oxocarbenium ion intermediate formed during glycosylation.

-

Consequence: These donors are highly reactive but less stereoselective than C-2 acylated donors (which benefit from neighboring group participation). The thermodynamic stability of the glycosidic bond is lower, making them more prone to hydrolysis under acidic conditions compared to disarmed donors.

The Anomeric Effect and Thermodynamic Control

The thermodynamic stability of benzyl-protected glucuronides is governed by the exo-anomeric effect .

-

-Anomer (Axial): Thermodynamically favored.[2][3] The lone pair of the ring oxygen (

-

-Anomer (Equatorial): Kinetically accessible but thermodynamically less stable. In the absence of a C-2 participating group,

-

Equilibrium: Under acidic conditions (e.g., Lewis acid promotion), pure

-anomers will anomerize to the

Conformational Lock

The glucuronic acid pyranose ring is rigidly locked in the

-

Steric Bulk: The bulky C-5 carboxylate group (or ester) prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Implication: This rigidity facilitates the E1CB elimination pathway (see Section 4) by aligning the C-5 proton and C-4 leaving group in a trans-diaxial arrangement.

Synthetic Protocols

Protocol A: Oxidative Strategy (Recommended)

This route avoids the difficult selective protection of glucuronic acid by starting from glucose.

Target Molecule: Methyl 2,3,4-tri-O-benzyl-D-glucopyranosiduronate[1]

-

Starting Material: Methyl 2,3,4-tri-O-benzyl-

-D-glucopyranoside.[1][4] -

Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) [catalytic], BAIB (Bis(acetoxy)iodo)benzene [stoichiometric], DCM/H₂O.[1]

-

Procedure:

-

Dissolve starting material (1.0 eq) in DCM:H₂O (2:1).[1]

-

Add TEMPO (0.2 eq) and BAIB (2.5 eq).

-

Stir vigorously at 0°C for 30 mins, then warm to RT for 4 hours.

-

Quench: Add aqueous Na₂S₂O₃ to destroy excess oxidant.

-

Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

-

Yield: Typically 85–95%.

-

Validation:

C NMR signal for C-6 appears at

Protocol B: Direct Benzylation (High Risk)

Direct benzylation of glucuronolactone or glucuronic acid often leads to intractable mixtures due to base-catalyzed elimination and lactonization. Not recommended for high-purity applications.

Stability Profile & Degradation Pathways

Base-Catalyzed -Elimination (The "Uronic Acid" Problem)

The most critical instability of benzyl-protected glucuronides is the E1CB elimination .

-

Mechanism: The electron-withdrawing C-6 ester/carboxyl group acidifies the proton at C-5 (

). -

Trigger: Bases (e.g., NaH, strong alkoxides, DBU) remove

.[1] -

Outcome: The electrons form a double bond between C-4 and C-5, ejecting the C-4 benzyl ether (leaving group).

-

Result: Formation of a

-unsaturated derivative, destroying the stereocenters at C-4 and C-5.[1]

Acid Stability

-

Resistance: Excellent stability against dilute mineral acids (HCl) and organic acids (AcOH).[1]

-

Deprotection: The benzyl groups are stable to TFA (used for Boc removal) but are cleaved by strong Lewis acids (

) or hydrogenolysis (

Thermal Stability[1]

-

Storage: Stable at -20°C for >1 year.

-

Stress: At >60°C in solution, anomerization (

) accelerates.[1]

Visualizing the Pathways

Diagram 1: Synthesis and Degradation Logic

This diagram illustrates the oxidative synthesis route and the competing degradation pathways.

Caption: Synthesis workflow showing the oxidative route and the critical base-catalyzed elimination pathway competing with anomeric stability.

Experimental Characterization

NMR Spectroscopy

Differentiation of anomers is self-validating using

| Parameter | Mechanistic Reason | ||

| Chemical Shift (H-1) | Anomeric effect shields the axial proton ( | ||

| Coupling ( | 3.0 – 4.0 Hz | 7.0 – 8.0 Hz | Karplus relation: |

| C-13 Shift (C-1) |

HPLC Stability Assay

To verify thermodynamic stability, perform the following stress test:

-

Dissolve: 1 mg of derivative in 1 mL MeOH.

-

Add Base: 10

L of 0.1 M NaOMe (simulating basic workup). -

Monitor: Inject onto C18 column (Water/Acetonitrile gradient) at t=0, 1h, 4h.

-

Observation: Look for the emergence of a UV-active peak (conjugated double bond of the elimination product) at 230–240 nm.

Troubleshooting & Optimization

-

Problem: Low yield during glycosylation.

-

Cause: The "armed" donor hydrolyzes too quickly before acceptor attack.

-

Solution: Lower temperature (-40°C) or switch to a milder promoter (e.g., NIS/TfOH instead of TMSOTf).

-

-

Problem: Loss of C-4 benzyl group.

-

Cause: Unintentional base exposure causing E1CB elimination.

-

Solution: Ensure all glassware is acid-washed; avoid strong bases like NaH or hydroxide during workups. Use mild bases like

.

-

References

-

Influence of Protecting Groups on the Anomeric Equilibrium. Source: Journal of the American Chemical Society. URL:[Link][1]

-

Glucuronoyl Esterase Screening and Characterization Assays Utilizing Commercially Available Benzyl Glucuronic Acid Ester. Source: PMC (PubMed Central). URL:[Link]

-

Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Source: PMC (PubMed Central). URL:[Link]

-

Oxidation of benzyl protected glucopyranoside primary alcohol under various reaction conditions. Source: ResearchGate.[5][6] URL:[Link]

-

Thermodynamic stability and transformation of pharmaceutical polymorphs. Source: IUPAC. URL:[Link][1]

Sources

- 1. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate CAS number and physical data

An In-Depth Technical Guide to Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Building Block in Glycochemistry

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is a pivotal, fully protected derivative of D-glucuronic acid, a carbohydrate component of significant biological relevance. Glucuronic acid is a key constituent of glycosaminoglycans (GAGs) like hyaluronic acid and chondroitin sulfate, which are integral to cellular structure, signaling, and a variety of disease states. The strategic placement of benzyl protecting groups on the hydroxyls and the carboxylic acid moiety renders this molecule an exceptionally stable and versatile intermediate in the multi-step synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics.

The benzyl groups provide robust protection that is stable across a wide array of reaction conditions, including those that are mildly acidic or basic. This stability allows for selective chemical manipulations at other positions if needed, although this compound is typically used as a fully protected donor or precursor. The eventual removal of these benzyl groups, a process known as deprotection, is typically achieved through catalytic hydrogenolysis, a clean and high-yielding reaction that regenerates the free hydroxyl and carboxylic acid groups. This guide provides a comprehensive overview of its physicochemical properties, synthesis, handling, and critical applications in the field.

Core Physicochemical Properties

The physical and chemical characteristics of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate are critical for its use in synthesis, dictating solvent choice, reaction conditions, and purification methods. Its identity is confirmed by its unique CAS numbers and its properties are well-documented.

| Property | Value | Reference(s) |

| CAS Number | 4539-78-0 (primary), 53684-90-5 | [1][2][3][4] |

| Molecular Formula | C₃₄H₃₄O₇ | [2][3] |

| Molecular Weight | 554.63 g/mol | [3][4] |

| Appearance | White Crystalline Solid | [4] |

| Melting Point | 126-130 °C | [4] |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform (CHCl₃), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Ethanol (EtOH), Methanol (MeOH) | [4] |

| Storage Conditions | Store at 0 to -20 °C. Avoid basic solutions. | [4] |

Synthetic Workflow and Mechanistic Insights

The synthesis of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is a multi-step process that begins with a more common, commercially available protected glucose derivative. The key transformation is the selective oxidation of the primary alcohol at the C-6 position to a carboxylic acid, followed by its protection as a benzyl ester.

Conceptual Synthetic Pathway

The general strategy involves:

-

Starting Material Selection : A common precursor is a glucopyranoside with benzyl protection on the C-2, C-3, and C-4 hydroxyls and a free primary hydroxyl at C-6. Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside is an ideal starting point.[5][6]

-

Selective Oxidation : The primary alcohol at C-6 is selectively oxidized to a carboxylic acid without affecting the secondary alcohols. The use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, known as TEMPO, with a co-oxidant like (diacetoxyiodo)benzene (BAIB) is a highly efficient and mild method for this transformation.[7] This selectivity is crucial as it avoids the over-oxidation or cleavage of the pyranose ring.

-

Esterification : The newly formed glucuronic acid is then esterified to protect the carboxylic acid. Since the final product is a benzyl uronate, this step involves reaction with a benzyl halide (e.g., benzyl bromide) under basic conditions.

Caption: Synthetic workflow for Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the selective oxidation of primary alcohols in carbohydrates.[7]

Step 1: Selective Oxidation of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside

-

Dissolution : Dissolve the starting glucopyranoside (1.0 equivalent) in a 2:1 mixture of Dichloromethane (DCM) and water.

-

Cooling : Cool the vigorously stirred solution to 0 °C in an ice bath.

-

Catalyst Addition : Add TEMPO (0.2 equivalents) and (diacetoxyiodo)benzene (BAIB) (2.5 equivalents) to the cooled mixture.

-

Reaction : Allow the reaction to warm to room temperature and stir for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction : Separate the organic and aqueous layers. Adjust the pH of the aqueous layer to ~2 with 1 M HCl and extract with Ethyl Acetate (3x).

-

Drying and Concentration : Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude glucuronic acid intermediate.

Step 2: Benzyl Esterification

-

Inert Atmosphere : Suspend the crude glucuronic acid in anhydrous Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling : Cool the mixture to 0 °C.

-

Reagent Addition : Add potassium carbonate (K₂CO₃, 3.0 equivalents) followed by benzyl bromide (BnBr, 1.2 equivalents).

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, shielded from light. Monitor by TLC.

-

Work-up : Dilute the reaction mixture with Ethyl Acetate and wash sequentially with water and brine.

-

Purification : Dry the organic phase (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Key Reactions: Deprotection

The primary utility of benzyl ethers as protecting groups lies in their stability and their facile, clean removal via catalytic hydrogenolysis.[8][9] This unmasks the hydroxyl and carboxylic acid groups, yielding the final deprotected sugar.

Deprotection Workflow

Caption: Deprotection workflow via catalytic hydrogenolysis.

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Dissolution : Dissolve Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate (1.0 equivalent) in a suitable solvent, typically a mixture of Ethyl Acetate and Methanol (1:1).[10]

-

Inert Atmosphere : Place the solution in a round-bottom flask, seal it, and purge the system with an inert gas (Nitrogen or Argon) to remove oxygen.

-

Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 wt% of the substrate).

-

Hydrogenation : Introduce hydrogen gas into the flask, either from a balloon or a regulated cylinder, maintaining a slight positive pressure.

-

Reaction : Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 12-24 hours).[10]

-

Work-up : Once complete, carefully purge the flask with inert gas to remove excess hydrogen.

-

Filtration : Dilute the reaction mixture with Methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with Methanol to ensure complete recovery of the product.[10]

-

Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected D-glucuronic acid. Further purification can be performed by recrystallization if necessary.

Applications in Research and Drug Development

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is not an end-product but a critical intermediate. Its value lies in its ability to be incorporated into larger molecules before the final deprotection step.

-

Synthesis of Glycosaminoglycans (GAGs) : As a protected uronic acid, it serves as a building block for the synthesis of structurally defined oligosaccharides that are fragments of GAGs. These fragments are invaluable tools for studying the biological roles of GAGs in processes like cell division, inflammation, and angiogenesis.[7]

-

Glycobiology Research : It is a key reagent in glycobiology, a field that studies the structure and function of sugars.[11] Access to protected monosaccharides like this one is essential for synthesizing probes to study carbohydrate-protein interactions and the enzymatic pathways of glycan formation.[5][11]

-

Drug Development : The broader class of benzyl-protected carbohydrates is fundamental to drug discovery.[12] They are used to synthesize carbohydrate-based drugs, glycoconjugates for targeted drug delivery, and complex natural products with therapeutic potential.[5][13] For instance, the synthesis of SGLT2 inhibitors, a class of anti-diabetic drugs, relies heavily on protected glucose intermediates.[12][13]

Conclusion

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is a testament to the power of protective group chemistry in modern organic synthesis. Its robust benzyl protection scheme allows for its use as a stable and reliable building block in the complex, multi-step synthesis of biologically vital molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working at the interface of carbohydrate chemistry, glycobiology, and medicinal chemistry.

References

-

MDPI. Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. [Link]

-

PubMed. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. [Link]

-

SciSpace. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-d-mannopyranoside (2005). [Link]

-

ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. [Link]

- Google Patents. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.

-

PubChem. Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

Sources

- 1. 4539-78-0 Cas No. | Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate | Apollo [store.apolloscientific.co.uk]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. scbt.com [scbt.com]

- 4. synthose.com [synthose.com]

- 5. chemimpex.com [chemimpex.com]

- 6. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile and Handling Protocols for Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate in Organic Solvents

Executive Summary

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate (CAS: 4539-78-0) is a highly specialized, fully protected derivative of D-glucuronic acid that serves as a cornerstone building block in synthetic carbohydrate chemistry and glycobiology[1]. As a Senior Application Scientist, understanding the physicochemical behavior of this molecule is critical for designing efficient downstream syntheses, particularly in the generation of activated glucuronyl donors[2]. This whitepaper provides a comprehensive framework detailing the structural causality behind its solubility profile, empirical data, and self-validating methodologies for laboratory handling.

Structural Causality and Physicochemical Properties

To predict and manipulate the solubility of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate, one must first deconstruct its molecular architecture.

Mechanistic Causality:

Native D-glucuronic acid is highly hydrophilic due to multiple hydrogen-bond donors (hydroxyl groups) and an ionizable carboxylic acid. In this derivative, the hydroxyl groups at positions C2, C3, and C4 are protected as benzyl ethers, and the C6 carboxylic acid is protected as a benzyl ester[2]. This extensive benzylation completely masks the molecule's native hydrophilicity. The resulting structure is dominated by bulky, hydrophobic aromatic rings, drastically shifting its Hansen Solubility Parameters towards high dispersion forces (

Empirical Solubility Profile

The table below synthesizes the solubility behavior of the compound across various solvent classes. The data is grounded in the structural causality of the molecule's protective groups[1],[4].

| Solvent | Polarity Index | Solubility Status | Estimated Concentration | Causality / Mechanistic Rationale |

| Dichloromethane (DCM) | 3.1 | Highly Soluble | >100 mg/mL | Optimal matching of dispersion forces with the four benzyl groups. |

| Chloroform (CHCl3) | 4.1 | Highly Soluble | >100 mg/mL | Halogenated solvents readily disrupt the hydrophobic crystal lattice. |

| Ethyl Acetate (EtOAc) | 4.4 | Soluble | ~50 mg/mL | Moderate polarity accommodates the C6 benzyl ester linkage. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | ~50 mg/mL | Strong aprotic solvation capabilities overcome lattice energy. |

| Methanol (MeOH) | 5.1 | Slightly Soluble | <10 mg/mL | High hydrogen-bonding ( |

| Water (H2O) | 10.2 | Insoluble | 0 mg/mL | Absence of sufficient free hydrogen-bond donors prevents aqueous solvation. |

Standardized Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal check to verify that the physical state of the molecule matches the theoretical expectation.

Protocol 1: Thermodynamic Solubility Determination

This workflow determines the absolute saturation point of the compound in a chosen solvent, ensuring no micro-crystals skew downstream concentration calculations.

-

Gravimetric Aliquoting: Weigh exactly 10.0 mg of the crystalline solid into a 2 mL amber glass HPLC vial.

-

Causality: Amber glass prevents potential photo-degradation of the benzyl ether linkages over prolonged equilibration periods.

-

-

Solvent Addition: Add 1000 µL of the target solvent (e.g., anhydrous DCM).

-

Kinetic Disruption: Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 15 minutes[1].

-

Causality: The compound's melting point of 124–130 °C indicates a stable crystalline lattice[4]. Sonication provides the necessary cavitation energy to overcome the initial kinetic barrier to dissolution.

-

-

Thermodynamic Equilibration: Incubate the vial in a thermoshaker at 25°C for 24 hours at 500 rpm.

-

Causality: Ensures the system transitions from a kinetically dissolved state to true thermodynamic equilibrium.

-

-

Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes.

-

Causality: Pellets any micro-crystals that remain undissolved.

-

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to halogenated solvents like DCM, whereas standard MCE or PES filters would dissolve and contaminate the sample.

-

-

HPLC Quantification: Analyze the filtrate via RP-HPLC (C18 column) with UV detection at 254 nm (targeting the benzyl chromophores).

-

Self-Validation: Compare the integrated peak area against a standard calibration curve. If the calculated mass matches the gravimetric input (10.0 mg), complete solubility is confirmed. Any deficit precisely quantifies the insoluble fraction.

-

Fig 1: Self-validating thermodynamic solubility workflow for benzylated glucuronates.

Protocol 2: Preparation of 0.1 M Stock Solution for Glycosylation

-

Substrate Weighing: Weigh 554.6 mg (1.0 mmol) of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate[3].

-

Inert Atmosphere Setup: Transfer the solid to a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

-

Causality: Downstream glycosylation reactions are highly moisture-sensitive; ambient water can act as a competing nucleophile.

-

-

Solvation: Inject 10.0 mL of anhydrous Dichloromethane (DCM) via syringe.

-

Causality: DCM fully solvates the bulky hydrophobic intermediate[4] and does not participate in nucleophilic side reactions.

-

-

Visual Confirmation: Stir at 400 rpm for 5 minutes until a clear, colorless solution is achieved.

-

Self-Validation: The absence of turbidity confirms complete solvation, ensuring accurate stoichiometric reactivity for subsequent activation steps.

-

Downstream Application: Glycosylation Donor Activation

The primary utility of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is its role as a precursor for creating activated glucuronyl donors[2]. Because the C1 anomeric position is a free hydroxyl group, it must be converted into a good leaving group to render the anomeric carbon susceptible to nucleophilic attack by a glycosyl acceptor[2].

The Trichloroacetimidate Method: This is the gold standard for activating this specific molecule[2]. The highly soluble precursor (in DCM) is reacted with trichloroacetonitrile (CCl3CN) in the presence of a catalytic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. The high solubility of the precursor in DCM facilitates a completely homogeneous reaction environment, maximizing the kinetic rate and yield of the resulting stable, isolable glycosyl trichloroacetimidate donor[2].

Fig 2: Trichloroacetimidate activation pathway for glycosyl donor synthesis.

References

-

[1] Title: 2,3,4-Tri-O-benzyl-D-glucuronic acid benzyl ester | 4539-78-0 Source: ChemicalBook URL:

-

[2] Title: Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate | 53684-90-5 Source: Benchchem URL:

-

[3] Title: Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate | CAS 53684-90-5 Source: Santa Cruz Biotechnology (SCBT) URL:

-

[4] Title: 2,3,4-Tri-O-benzyl-D-glucopyranuronic acid benzyl ester, Min. 98% - 4539-78-0 - BG603 Source: Synthose URL:

Sources

Advanced Applications of Benzyl-Protected Uronates in Glycosaminoglycan Synthesis

[1]

Executive Summary

The chemical synthesis of glycosaminoglycans (GAGs), particularly heparin and heparan sulfate (HS), demands precise control over stereochemistry and regioselectivity.[1][2] While natural extraction yields heterogeneous mixtures, chemical synthesis offers defined oligosaccharides for structure-activity relationship (SAR) studies and therapeutic development.

This guide focuses on the critical role of benzyl-protected uronates (glucuronic and iduronic acid) as "armed" glycosyl donors. Unlike acyl-protected counterparts, benzyl groups are non-participating and electron-donating, enabling the construction of difficult 1,2-cis glycosidic linkages (specifically

Strategic Rationale: The "Armed" Donor Concept

In carbohydrate chemistry, the protecting group pattern on the glycosyl donor dictates both reactivity and stereoselectivity.[3][4] For GAG synthesis, benzyl ethers offer two distinct advantages over esters (acetates/benzoates):

Reactivity Tuning (Armed vs. Disarmed)

-

Electronic Effect: Benzyl groups are electron-donating (ether linkages). They stabilize the oxocarbenium ion intermediate, lowering the activation energy for glycosylation. This creates an "armed" donor capable of coupling with unreactive acceptors, such as the C-4 hydroxyl of

-sulfoglucosamine precursors. -

Contrast: Acyl groups are electron-withdrawing ("disarming"), destabilizing the transition state. While useful for selectivity, they often fail in difficult couplings required for assembling long GAG backbones.

Stereochemical Control (Non-Participating)

-

Mechanism: Benzyl groups at C-2 do not participate in the reaction mechanism.[3] This allows the anomeric outcome to be controlled by the anomeric effect (favoring

-anomers) or solvent effects. -

Relevance to GAGs:

-

L-Iduronic Acid (IdoA): Found in heparin with an

-1,4 linkage. A C-2 benzyl group is essential to permit this 1,2-cis linkage. A C-2 acyl group would force angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

D-Glucuronic Acid (GlcA): Found with a

-1,4 linkage. While usually protected with esters to forcengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Visualization: Stereocontrol Mechanisms

Figure 1: Mechanistic divergence between participating (acyl) and non-participating (benzyl) protecting groups. Benzyl protection is requisite for accessing the alpha-linked L-iduronic acid residues characteristic of Heparin.

Synthesis of Benzyl-Protected L-Iduronic Acid Donors[1]

The synthesis of L-iduronic acid (IdoA) building blocks is the bottleneck in heparin synthesis due to the need for C-5 epimerization. A robust route utilizes C-5 inversion of a glucuronic acid precursor.[5]

Key Intermediate: Methyl 3-O-benzyl-L-idopyranosiduronate

This building block serves as the foundation for modular synthesis.

Synthesis Workflow:

-

Starting Material: Diacetone-D-glucose.

-

C-5 Inversion: Oxidation of C-3 to a ketone, followed by stereoselective reduction to L-idose configuration.

-

Oxidation: Selective oxidation of the primary alcohol (C-6) to the carboxylic acid (Uronate).

-

Protection: Benzylation of C-3 (permanent) and orthogonal protection of C-2/C-4 (e.g., Levulinoyl or Napthyl) to allow selective sulfation later.

Protocol: Preparation of IdoA Trichloroacetimidate Donor

This protocol describes the activation of a benzyl-protected IdoA hemiacetal.

-

Dissolution: Dissolve the 3-O-benzyl-L-idopyranuronic acid hemiacetal (1.0 equiv) in dry Dichloromethane (DCM) under Argon.

-

Base Addition: Add trichloroacetonitrile (CCl

CN, 5.0 equiv) and catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv). -

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc). The product will appear as a less polar spot.

-

Workup: Concentrate in vacuo. Purify immediately via flash column chromatography (Silica gel, neutralized with 1% Et

N) to yield the-

Note: Imidates of "armed" sugars are unstable on acidic silica; triethylamine is crucial.

-

Stereoselective Glycosylation Protocols

This section details the coupling of a benzyl-protected IdoA donor with a Glucosamine (GlcN) acceptor to form the Heparin disaccharide backbone.

Protocol: -Selective Glycosylation (IdoA-GlcN)

Objective: Form the

Reagents:

-

Donor: 2-O-Acetyl-3-O-benzyl-4-O-levulinyl-L-idopyranosyl trichloroacetimidate (The acetyl at C-2 is temporary; if strict

-selectivity is difficult, a C-2 benzyl donor is used with conformational locking). Correction: For high -

Acceptor: Methyl 2-azido-2-deoxy-6-O-benzyl-4-OH-

-D-glucopyranoside. -

Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

-

Solvent: DCM (Dichloromethane) - Critical:[6] Ether solvents promote

-selectivity but DCM is standard for solubility; temperature control is key.

Step-by-Step:

-

Drying: Co-evaporate donor (1.2 equiv) and acceptor (1.0 equiv) with dry toluene (3x) to remove moisture. Dry under high vacuum for 2 hours.

-

Activation: Dissolve mixture in dry DCM (0.05 M concentration relative to acceptor). Add activated 4Å molecular sieves.[7] Stir for 30 min at room temperature, then cool to -40°C .

-

Initiation: Add TMSOTf (0.1 equiv) dropwise.

-

Monitoring: Stir at -40°C. The "armed" benzyl donor reacts rapidly (typically <30 mins).

-

Quenching: Add Et

N (2 equiv) to quench the acid. -

Purification: Filter sieves, concentrate, and purify via silica gel chromatography.

-

Outcome: Expect >80% yield with

:

Post-Glycosylation: Deprotection and Sulfation

The utility of benzyl groups lies in their orthogonality to sulfation-masking groups.

| Step | Transformation | Reagents | Role of Benzyl Group |

| 1 | Selective Deprotection | Hydrazine (for Lev) or DDQ (for Nap) | Stable. Benzyls remain intact, protecting the OHs that will not be sulfated (or will be sulfated later). |

| 2 | O-Sulfation | SO | Stable. Benzyls prevent sulfation at unwanted sites (e.g., C-3 of IdoA). |

| 3 | Global Deprotection | H | Cleaved. Benzyls are removed to reveal free hydroxyls. Azides are simultaneously reduced to amines. |

| 4 | N-Sulfation | SO | N/A (Benzyls already removed). |

Workflow Visualization: Modular Assembly

Figure 2: Modular assembly workflow for Heparin mimetics utilizing Benzyl (Bn) as a permanent protecting group that is removed only after specific O-sulfation steps.

References

-

Synthesis of iduronic acid building blocks for the modular assembly of glycosaminoglycans. Source: National Institutes of Health (NIH) / J Org Chem. URL:[Link]

-

Synthesis of benzyl protected β-D-GlcA-(1→2)-α-D-Man thioglycoside building blocks. Source: Carbohydrate Research.[3][8] URL:[Link]

-

New Glucuronic Acid Donors for the Modular Synthesis of Heparan Sulfate Oligosaccharides. Source: PMC / NIH. URL:[Link]

-

Stereoselective Synthesis of 1,2-cis-Glycosides. Source: Glycoforum. URL:[Link]

-

Strategies in Synthesis of Heparin/Heparan Sulfate Oligosaccharides. Source: PMC / NIH. URL:[Link]

Sources

- 1. STRATEGIES IN SYNTHESIS OF HEPARIN/HEPARAN SULFATE OLIGOSACCHARIDES: 2000–PRESENT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the preparation and synthesis of heparin and related products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]

- 7. Superarming Common Glycosyl Donors by Simple 2-O-Benzoyl-3,4,6-tri-O-benzyl Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to a Key Glycosaminoglycan Building Block: A Literature Review of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the synthesis of well-defined building blocks is paramount for the construction of complex glycans and glycoconjugates. Among these, derivatives of D-glucuronic acid are of significant interest due to their prevalence in biologically important molecules such as glycosaminoglycans (GAGs).[1][2] This technical guide provides an in-depth review of the synthetic pathways leading to Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate, a crucial and versatile precursor in the synthesis of GAGs and other glycotherapeutics.

The strategic placement of benzyl groups for the protection of the hydroxyl functionalities and the carboxylic acid as a benzyl ester renders this molecule an ideal building block for glycosylation reactions, allowing for subsequent selective deprotection. This guide will navigate through the critical steps of its synthesis, from the selection of the starting material to the key oxidative transformation and final esterification, underpinned by mechanistic insights and detailed experimental protocols.

The Strategic Blueprint: A Multi-step Synthetic Approach

The direct synthesis of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate from D-glucose is a formidable challenge due to the multiple hydroxyl groups with similar reactivity.[3] A more controlled and higher-yielding strategy involves a multi-step pathway, which can be broadly divided into three key stages:

-

Preparation of a Fully Protected Benzyl Glucopyranoside: The journey begins with the synthesis of a suitable precursor, typically Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside. This sets the stage for the critical C-6 oxidation by ensuring all other hydroxyl groups are masked.

-

Selective Oxidation of the Primary Alcohol: The cornerstone of the synthesis is the selective oxidation of the primary hydroxyl group at the C-6 position to a carboxylic acid, yielding Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronic acid.

-

Esterification of the Uronic Acid: The final step involves the protection of the newly formed carboxylic acid as a benzyl ester to afford the target molecule.

This strategic approach ensures high selectivity and yields, which are critical for the efficient production of this valuable building block.

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Experimental Protocol: TEMPO/BAIB Oxidation of Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside

The following protocol is adapted from a procedure for the oxidation of a similarly protected thioglycoside. [1]

-

Materials:

-

Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside (1.0 equiv.)

-

TEMPO (0.2 equiv.)

-

(Diacetoxyiodo)benzene (BAIB) (2.5 equiv.)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous Sodium thiosulfate (Na₂S₂O₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

To a vigorously stirred solution of Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside in a 2:1 mixture of DCM and water, add TEMPO and BAIB at 0 °C.

-

Allow the reaction to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the layers and adjust the pH of the aqueous phase to 2 with 1 M HCl.

-

Extract the aqueous phase with EtOAc.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronic acid.

-

Stage 3: The Final Touch - Benzyl Esterification

The final step in the synthesis is the esterification of the carboxylic acid to provide the target Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate. This is typically achieved by reacting the uronic acid with benzyl bromide (BnBr) in the presence of a suitable base.

Experimental Protocol: Benzylation of the Uronic Acid

-

Materials:

-

Crude Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronic acid (1.0 equiv.)

-

Benzyl bromide (BnBr) (1.2 equiv.)

-

Potassium carbonate (K₂CO₃) (3.0 equiv.)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the crude uronic acid in anhydrous DMF under an inert atmosphere (e.g., Nitrogen).

-

Add K₂CO₃ and BnBr to the solution.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the pure Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate.

-

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of protected glucuronic acid derivatives, based on literature precedents for similar substrates.

| Step | Reaction | Reagents | Typical Yield (%) | Reference |

| 1 | Benzylation of Glucose | BnCl, NaH | >80 | [3] |

| 2 | C-6 Oxidation | TEMPO, BAIB | 58-93 | [1][4] |

| 3 | Benzyl Esterification | BnBr, K₂CO₃ | ~60 | [1] |

Conclusion

The synthesis of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate is a well-orchestrated, multi-step process that relies on strategic protection and selective oxidation. The pathway outlined in this guide, which leverages the highly efficient and selective TEMPO-mediated oxidation of a fully benzylated glucopyranoside precursor, represents a robust and reliable method for obtaining this key building block. The resulting protected glucuronate is a versatile intermediate, poised for use in the synthesis of complex glycosaminoglycans and other biologically significant glycoconjugates, thereby empowering further research and development in the fields of glycobiology and medicinal chemistry.

References

Sources

Reactivity Profile of the Anomeric Center in Benzyl Glucuronates

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacokineticists, and Synthetic Organic Chemists.

Mechanistic Insights, Synthetic Utility, and Hydrolytic Stability

Executive Summary

Benzyl glucuronides (specifically benzyl

This guide provides a deep technical analysis of the C1-anomeric center, detailing the electronic factors governing its stability, the mechanistic divergence between chemical and enzymatic hydrolysis, and the optimal synthetic protocols for generating these conjugates with high stereocontrol.

Mechanistic Underpinnings of Anomeric Reactivity[1]

The reactivity of the C1 center in benzyl glucuronates is governed by the overlap of the lone pair on the endocyclic oxygen (O5) with the antibonding orbital of the C1-aglycone bond (

The Oxocarbenium Ion Intermediate

Whether chemical or enzymatic, the cleavage of the benzyl aglycone proceeds through an oxocarbenium ion-like transition state.

-

Chemical Hydrolysis (Acid-Catalyzed): Follows an

mechanism. Protonation of the exocyclic oxygen (O1) converts the benzyl alcohol into a viable leaving group. The rate-limiting step is the heterolysis of the C1-O1 bond. -

Enzymatic Hydrolysis:

-Glucuronidase stabilizes the oxocarbenium transition state via electrostatic interactions with conserved residues (typically Glutamic Acid), lowering the activation energy significantly compared to spontaneous hydrolysis.

Substituent Effects (The Hammett Relationship)

The electronic nature of the benzyl ring directly influences the leaving group ability of the aglycone. This relationship follows the Hammett equation:

-

Electron-Withdrawing Groups (EWGs): Substituents like

or -

Electron-Donating Groups (EDGs): Substituents like

increase the electron density at the glycosidic oxygen, facilitating protonation but making the resulting benzyl alcohol a poorer leaving group.

Visualization: Hydrolytic Pathways

The following diagram contrasts the spontaneous acid-catalyzed pathway with the enzyme-mediated trajectory.

Figure 1: Divergent mechanistic pathways for the cleavage of the C1-anomeric bond. Note the stabilization of the transition state in the enzymatic pathway.

Synthetic Protocol: The Schmidt Imidate Method

To study these profiles, high-purity

Experimental Workflow (Self-Validating)

Objective: Synthesis of Benzyl (methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.

Reagents:

-

Donor: Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-

-D-glucopyranuronate. -

Acceptor: Benzyl Alcohol (substituted as required).

-

Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or

.

Step-by-Step Protocol:

-

Preparation (Moisture Control): Flame-dry a round-bottom flask under Argon. Add 4Å molecular sieves (activated). Why: Water competes with the acceptor, leading to hydrolysis of the donor.

-

Dissolution: Dissolve the Donor (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous DCM (

M concentration). Stir at room temperature for 30 mins to ensure sieve scavenging. -

Activation: Cool the mixture to

. Add TMSOTf (0.1 equiv) dropwise.-

Validation Point: The reaction should turn slightly yellow. If it turns dark brown/black immediately, the temperature is too high or the activator concentration is excessive.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 2:1). The imidate donor (

) should disappear, and a lower spot (Product,-

Self-Validation: If the donor hydrolyzes to the hemiacetal (low

), moisture ingress occurred.

-

-

Quenching: Once complete (typically 1-2 hours), add

(excess) to neutralize the acid. Filter through Celite.[1] -

Purification: Flash chromatography.

-

Deprotection (Global):

-

Step A:

(Hydrolysis of methyl ester and acetyl groups). -

Step B: Acidify to pH 3 with Amberlite IR-120 (

form). Avoid strong mineral acids to prevent glycosidic cleavage.

-

Synthetic Pathway Diagram

Figure 2: Synthetic route utilizing C2-acyl neighboring group participation to ensure

Comparative Data: Donor Reactivity & Stability

The following table summarizes the reactivity profile of the anomeric center depending on the leaving group (for synthesis) and the stability of the final conjugate.

| Anomeric Substituent (C1) | Activation Method | Relative Reactivity (Donor) | Stability (pH 7.4) | Primary Application |

| Trichloroacetimidate | Lewis Acid (TMSOTf) | High (Explosive) | Low (Hydrolyzes rapidly) | Synthesis (Donor) |

| Thioglycoside (S-Tol) | NIS / TfOH | Moderate | High | Synthesis (Latent Donor) |

| Benzyl Ether (O-Bn) | N/A (Substrate) | Inert to coupling | High (Stable > 24h) | Prodrug / Metabolite |

| Acyl Ester (1-O-Acyl) | N/A | N/A | Low (Acyl migration) | Reactive Metabolite |

Key Insight: Unlike 1-O-acyl glucuronides, which undergo rapid intramolecular rearrangement (acyl migration) leading to toxicity, benzyl ether glucuronides are chemically inert at physiological pH. Their cleavage is strictly dependent on enzymatic catalysis, making them ideal for targeted delivery systems.

References

-

Stachulski, A. V., & Jenkins, G. N. (1998). The synthesis of O-glucuronides. Natural Product Reports. Link

-

Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

- and -

Jefferson, E. A., et al. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica. Link

-

Wallace, B. D., et al. (2010). Structure and Inhibition of Microbiome

-Glucuronidases. Science. Link -

Amanzougaghene, S., et al. (2018). Evaluation of the stability of glucuronide conjugates in human and rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate

Target Molecule: Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate (CAS: 4539-78-0) Application: Core building block for the synthesis of glycosaminoglycans (GAGs), glucuronide prodrugs, and metabolic probes.

Synthetic Strategy & Causality Overview

The synthesis of fully protected glucuronic acid derivatives from D-glucose requires a rigorous, orthogonal protection strategy. The direct oxidation of D-glucose is unfeasible due to the presence of multiple secondary hydroxyl groups and the reactive anomeric center.

To achieve the target molecule—where the anomeric position is a benzyl glycoside, C-2, C-3, and C-4 are benzyl ethers, and C-6 is a benzyl ester—we employ a highly controlled six-step workflow. The strategy relies on thermodynamic Fischer glycosylation to secure the anomeric center, followed by regioselective tritylation to temporarily mask the primary C-6 hydroxyl. This allows for the global benzylation of the remaining secondary alcohols. Subsequent acidic detritylation liberates the C-6 position for a chemoselective TEMPO/BAIB oxidation , culminating in the esterification of the resulting uronic acid .

Fig 1. Six-step synthetic workflow from D-glucose to the fully protected glucuronic acid target.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the Quality Control (QC) metrics are met.

Step 1: Fischer Glycosylation

Objective: Install the anomeric benzyl group to protect the reducing end.

-

Causality: Heating D-glucose in neat benzyl alcohol with an acidic resin drives the equilibrium toward the thermodynamically stable glycoside. The benzyl group is robust enough to survive both the highly basic benzylation and the acidic detritylation steps later in the sequence.

-

Procedure:

-

Suspend D-glucose (10.0 g, 55.5 mmol) in anhydrous benzyl alcohol (50 mL).

-

Add Amberlite IR-120 (H⁺ form) resin (5.0 g).

-

Stir the suspension at 80 °C for 24 h under an argon atmosphere.

-

Filter the hot mixture to remove the resin, then precipitate the product by pouring the filtrate into vigorously stirred diethyl ether (300 mL).

-

-

Validation & QC: TLC (DCM/MeOH 4:1) should show the disappearance of the baseline D-glucose spot. ESI-MS will display a mass peak at m/z 293.1 [M+Na]⁺.

Step 2: Regioselective Tritylation

Objective: Temporarily mask the primary C-6 hydroxyl group.

-

Causality: The bulky triphenylmethyl (trityl) chloride reacts almost exclusively with the unhindered primary alcohol at C-6. Pyridine acts as both the solvent and the acid scavenger .

-

Procedure:

-

Dissolve Benzyl D-glucopyranoside (10.0 g, 37.0 mmol) in anhydrous pyridine (60 mL).

-

Add Trityl chloride (12.4 g, 44.4 mmol) and catalytic DMAP (0.45 g, 3.7 mmol).

-

Stir at 50 °C for 16 h.

-

Quench with ice water (100 mL) and extract with DCM (3 × 100 mL). Wash the organic layer with 1M HCl to remove residual pyridine, dry over Na₂SO₄, and concentrate.

-

-

Validation & QC: TLC (EtOAc/Hexane 1:1) reveals a new, strongly UV-active spot (R_f ~0.4).

Step 3: Global Benzylation

Objective: Protect the C-2, C-3, and C-4 secondary hydroxyls as stable benzyl ethers.

-

Causality: A classic Williamson ether synthesis. Sodium hydride deprotonates the secondary alcohols, and the polar aprotic solvent (DMF) accelerates the S_N2 attack on benzyl bromide.

-

Procedure:

-

Dissolve the tritylated intermediate (15.0 g, 29.2 mmol) in anhydrous DMF (100 mL) and cool to 0 °C.

-

Slowly add NaH (60% dispersion in mineral oil, 4.6 g, 116.8 mmol) in portions. Stir for 30 min until gas evolution ceases.

-

Add Benzyl bromide (15.6 mL, 131.4 mmol) dropwise.

-

Allow the reaction to warm to room temperature (RT) and stir for 12 h.

-

Quench carefully with cold water and extract with EtOAc.

-

-

Validation & QC: TLC (EtOAc/Hexane 1:4) shows a highly non-polar, UV-active product (R_f ~0.8).

Step 4: Orthogonal Detritylation

Objective: Liberate the C-6 hydroxyl group for subsequent oxidation.

-

Causality: Trityl ethers are highly acid-labile. Using p-Toluenesulfonic acid (p-TsOH) in a DCM/Methanol mixture cleanly cleaves the trityl group. The methanol is critical: it acts as a scavenger, trapping the liberated trityl cation as methyl trityl ether and preventing the reverse reaction.

-

Procedure:

-

Dissolve the per-protected intermediate (20.0 g, 25.5 mmol) in DCM/MeOH (1:1 v/v, 100 mL).

-

Add p-TsOH monohydrate (0.48 g, 2.55 mmol) and stir at RT for 2 h.

-

Neutralize the reaction by adding Triethylamine (1.0 mL) and concentrate in vacuo. Purify via flash chromatography.

-

-

Validation & QC: ¹H NMR will confirm the complete disappearance of the 15 aromatic protons associated with the trityl group.

Step 5: Chemoselective Oxidation

Objective: Oxidize the C-6 primary alcohol to a carboxylic acid.

-

Causality: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediates the oxidation, while BAIB (Bis(acetoxy)iodo)benzene) serves as the stoichiometric terminal oxidant. This biphasic system is chosen over harsh reagents (like Jones reagent) because it is highly chemoselective for primary alcohols and will not cleave the sensitive benzyl ethers .

-

Procedure:

-

Dissolve Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside (10.0 g, 18.5 mmol) in DCM/H₂O (2:1 v/v, 75 mL) and cool to 0 °C.

-

Add TEMPO (0.58 g, 3.7 mmol, 0.2 eq) and BAIB (14.9 g, 46.2 mmol, 2.5 eq) under vigorous stirring.

-

Warm to RT and stir for 3 h.

-

Quench with saturated aqueous Na₂S₂O₃ (50 mL). Separate the layers.

-

Adjust the aqueous phase to pH 2 using 1M HCl, and extract with EtOAc (3 × 50 mL). Dry and concentrate.

-

-

Validation & QC: IR spectroscopy will show a strong, broad carboxylic acid C=O stretch at ~1710 cm⁻¹.

Step 6: Esterification

Objective: Convert the uronic acid to the final fully protected benzyl ester.

-

Causality: Potassium carbonate provides mild basic conditions to deprotonate the carboxylic acid without risking β-elimination of the C-4 benzyl ether, allowing smooth nucleophilic attack on benzyl bromide .

-

Procedure:

-

Dissolve the uronic acid intermediate (8.0 g, 14.4 mmol) in anhydrous DMF (40 mL).

-

Add K₂CO₃ (3.0 g, 21.6 mmol) and Benzyl bromide (2.0 mL, 17.3 mmol).

-

Stir at RT for 4 h.

-

Dilute with water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the pure target molecule.

-

-

Validation & QC: ¹H NMR will reveal a new AB quartet in the 5.1–5.3 ppm region corresponding to the ester benzyl -CH₂- protons. ESI-MS will confirm the target mass at m/z 577.2 [M+Na]⁺.

Quantitative Data Summary

The table below summarizes the expected reaction metrics for the 6-step synthesis, providing benchmarks for process optimization and scale-up.

| Step | Transformation | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Key QC Metric |

| 1 | Glycosylation | BnOH, Amberlite (H⁺) | 80 | 24 | 70 - 75 | ESI-MS: 293.1 [M+Na]⁺ |

| 2 | Tritylation | TrCl, Pyridine, DMAP | 50 | 16 | 80 - 85 | TLC R_f ~0.4 (1:1 EtOAc/Hex) |

| 3 | Benzylation | NaH, BnBr, DMF | 0 → RT | 12 | 85 - 88 | TLC R_f ~0.8 (1:4 EtOAc/Hex) |

| 4 | Detritylation | p-TsOH, DCM/MeOH | RT | 2 | 88 - 92 | Loss of Trityl ¹H NMR signals |

| 5 | TEMPO Oxidation | TEMPO, BAIB, DCM/H₂O | 0 → RT | 3 | 80 - 85 | IR: C=O stretch ~1710 cm⁻¹ |

| 6 | Esterification | BnBr, K₂CO₃, DMF | RT | 4 | 90 - 95 | ESI-MS: 577.2[M+Na]⁺ |

References

Using Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate as a glycosyl donor

Application Note: Strategic Utilization of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate as a Glycosyl Donor

Executive Summary

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate (CAS 4539-78-0) represents a specialized "armed" glycosyl donor scaffold used for the synthesis of complex

This guide details the conversion of the hemiacetal precursor into the trichloroacetimidate donor, the solvent-controlled glycosylation to achieve

Mechanistic Principles & Strategy

The "Armed" vs. "Disarmed" Paradigm

The benzyl ether protecting groups at C2, C3, and C4 are electron-donating, stabilizing the oxocarbenium ion intermediate. This makes the donor "armed" and significantly more reactive than its acyl-protected counterparts. This high reactivity allows for glycosylation at lower temperatures, which is crucial for minimizing side reactions like elimination.

Stereocontrol: The Nitrile Effect

Since the benzyl group at C2 is non-participating,

-

In Dichloromethane (DCM): The reaction tends to follow the anomeric effect, favoring the thermodynamically stable

-anomer. -

In Acetonitrile (MeCN): The solvent acts as a transient participating group, forming an

-nitrilium ion intermediate. The acceptor then attacks from the

The Elimination Trap (E1cB)

The C6-benzyl ester makes the H-5 proton acidic. Under basic conditions (during imidate synthesis) or with strong Lewis acids, the molecule can undergo

Visualizing the Workflow

Caption: Workflow for converting Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate into a functional donor and subsequent coupling.

Experimental Protocols

Protocol A: Synthesis of the Trichloroacetimidate Donor

The hemiacetal (1-OH) must be activated before use. The trichloroacetimidate (Schmidt donor) is the industry standard.

Reagents:

-

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate (Hemiacetal)

-

Trichloroacetonitrile (Cl3CCN) (10.0 equiv)

-

Cesium Carbonate (Cs2CO3) (Catalytic) or DBU (Catalytic, see note)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: Dissolve the hemiacetal (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Ar or N2).

-

Reagent Addition: Add Trichloroacetonitrile (10.0 equiv).

-

Catalysis: Add catalytic Cs2CO3 (0.1 equiv).

-

Critical Note: While DBU is standard for glucose, it is risky for glucuronates due to elimination. Cs2CO3 is milder and safer. If using DBU, use 0.05 equiv at 0°C and quench immediately upon completion.

-

-

Reaction: Stir at Room Temperature (RT). Monitor by TLC (System: Hexane/EtOAc 2:1). The product (Imidate) usually runs higher (Rf ~0.6) than the hemiacetal.[1] Reaction time is typically 1–3 hours.

-

Workup: Filter the mixture through a pad of Celite to remove the base. Concentrate the filtrate in vacuo at low temperature (<30°C).

-

Purification: Flash chromatography on silica gel (pre-neutralized with 1% Et3N in Hexane) is recommended. Elute with Hexane/EtOAc.

-

Stability Warning: The imidate is sensitive to acid and moisture. Store at -20°C under Argon.

-

Protocol B: -Selective Glycosylation

This protocol utilizes the "Nitrile Effect" to enforce

Reagents:

-

Donor: Glucuronyl Trichloroacetimidate (from Protocol A) (1.2 – 1.5 equiv)

-

Acceptor: Target Alcohol (1.0 equiv)

-

Promoter: TMSOTf (0.1 – 0.2 equiv) or BF3·OEt2 (0.1 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) (Strictly dried)

-

Molecular Sieves: 4Å (Activated, powdered)

Procedure:

-

Preparation: In a flame-dried flask, combine the Donor and Acceptor. Co-evaporate with toluene (3x) to remove trace moisture.

-

Solvation: Dissolve the mixture in anhydrous MeCN (0.05 M relative to acceptor). Add activated 4Å molecular sieves.

-

Equilibration: Stir at room temperature for 30 mins, then cool to -40°C .

-

Why -40°C? Low temperature suppresses the formation of the thermodynamic

-anomer and prevents elimination side reactions.

-

-

Activation: Add TMSOTf dropwise.

-

Monitoring: Stir at -40°C. Monitor by TLC. If the reaction is sluggish, warm slowly to -20°C. Avoid reaching 0°C if possible.

-

Quenching: Once the acceptor is consumed, quench with Et3N (2 equiv) at low temperature.

-

Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and brine. Dry over Na2SO4 and concentrate.

-

Purification: Silica gel chromatography.

Protocol C: Global Deprotection (Hydrogenolysis)

One of the primary advantages of this donor is that all protecting groups (ethers and ester) are benzyl-based and cleavable in a single step.

Procedure:

-

Dissolve the protected glycoside in MeOH/THF (1:1) or EtOAc/MeOH.[2]

-

Add Pd/C (10% loading, 20% w/w relative to substrate).

-

Stir under H2 atmosphere (balloon pressure) for 12–24 hours.

-

Filter through Celite and concentrate to yield the free glucuronic acid derivative.

Data Summary & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) | Essential for |

| Base (Activation) | Cs2CO3 or K2CO3 | Avoids E1cB elimination common with strong amine bases (DBU). |

| Temperature | -40°C to -20°C | Balances reactivity of the "armed" donor with suppression of side reactions. |

| Promoter | TMSOTf | Preferred over BF3·OEt2 for cleaner activation of imidates at low temp. |

Common Pitfalls

-

Elimination (Product at Rf ~0.8): If you see a fast-moving spot that is UV active but not the product, it is likely the 4,5-unsaturated elimination product. Solution: Lower the reaction temperature and ensure the base (during activation) or acid (during coupling) is not in large excess.

-

Orthoester Formation: Rare with benzyl groups, but if the acceptor is sterically hindered, the nitrilium ion might be trapped by the solvent or undergo hydrolysis. Solution: Ensure strictly anhydrous conditions; increase donor equivalents.

References

-

Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link

-

Codée, J. D. C., et al. (2014). Uronic Acids in Oligosaccharide Synthesis. Chemical Reviews. (Detailed discussion on glucuronyl donor reactivity). Link

- Perrie, J. A., et al. (2005). Synthesis of beta-glucuronides using benzyl protected donors. Carbohydrate Research.

-

Stachulski, A. V., & Jenkins, G. N. (1998). The Synthesis of O-Glucuronides. Natural Product Reports. (Review of glucuronidation methods including imidates). Link

- Deng, S., et al. (1999).

Sources

Synthesis of heparin sulfate fragments using benzyl glucuronate intermediates

Advanced Application Note: Modular Synthesis of Heparan Sulfate Fragments Utilizing Benzyl Glucuronate Intermediates

Introduction & Strategic Rationale

Heparan sulfate (HS) is a highly sulfated, linear glycosaminoglycan that regulates critical biological processes, including angiogenesis, viral entry, and cell signaling. The structural microheterogeneity of HS—arising from variable sulfation patterns and epimerization of uronic acid residues—presents a formidable challenge for structure-activity relationship (SAR) studies. Chemical synthesis provides access to structurally defined HS oligosaccharides, but the assembly of the repeating

The Causality Behind Benzyl Glucuronate Intermediates: Historically, glucuronic acid donors and acceptors have performed poorly in glycosylation reactions. The electron-withdrawing nature of the C-6 carboxylate severely destabilizes the oxocarbenium ion intermediate during glycosylation[2]. To circumvent this, modern modular syntheses employ benzyl glucuronate intermediates . Protecting the C-6 carboxylic acid as a benzyl ester serves a critical dual purpose:

-

Electronic & Steric Tuning: It dampens the electron-withdrawing effect compared to a free acid or methyl ester, allowing for higher yielding glycosylations when paired with appropriate C-2 participating groups (e.g., PivOAc or Lev)[3].

-

Orthogonal Deprotection: The benzyl ester is completely stable to the highly acidic conditions of glycosylation (e.g., TMSOTf) and the basic conditions of O-sulfation. Ultimately, both the benzyl ethers (at C-3) and the benzyl ester (at C-6) can be simultaneously cleaved in the final step via mild hydrogenolysis (Pd/C, H₂), preserving the delicate O- and N-sulfate groups that are essential for biological activity[4].

Data Presentation: Protecting Group Optimization

The choice of protecting groups on the benzyl glucuronate intermediate dictates both the yield and the stereoselectivity of the glycosylation. The table below summarizes the causal relationship between C-2/C-4 protection strategies and reaction outcomes.

| Uronic Acid Derivative | C-2 Protecting Group | C-4 Protecting Group | Glycosylation Yield | Stereoselectivity ( | Mechanistic Implication |

| Benzyl Glucuronate Donor | PivOAc | Nap | 88% | Exclusive | PivOAc provides robust neighboring group participation; highly stable during subsequent sulfation steps[2]. |

| Benzyl Glucuronate Donor | Levulinoyl (Lev) | Nap | 82% | Exclusive | Levulinoyl allows orthogonal deprotection via hydrazine, enabling targeted C-2 sulfation[3]. |

| Glucuronic Acid Donor | OBn | Nap | < 40% | Mixed | Lack of a participating group at C-2 leads to poor yield and poor stereocontrol[2]. |

Experimental Workflow Visualization

Caption: Logical workflow for the modular synthesis of heparan sulfate fragments utilizing benzyl glucuronate intermediates.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Stereoselective Glycosylation

Objective: Couple a glucosamine thioglycoside donor with a benzyl glucuronate acceptor to form the core disaccharide backbone.

-

Preparation: Co-evaporate the glucosamine donor (1.2 eq) and benzyl glucuronate acceptor (1.0 eq) with anhydrous toluene (3 × 5 mL) to remove trace water. Dissolve the mixture in anhydrous dichloromethane (DCM, 0.05 M) under an argon atmosphere.

-

Activation: Add freshly activated 4Å molecular sieves and stir for 30 minutes at room temperature. Cool the reaction mixture to -70 °C using a dry ice/acetone bath.

-

Coupling: Add N-iodosuccinimide (NIS, 1.5 eq) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq).

-

Mechanistic Note: TMSOTf acts as a Lewis acid to activate the thioglycoside, while the low temperature suppresses non-specific side reactions and enhances the neighboring group participation effect from the C-2 position.

-

-

Validation (In-Process): Monitor the reaction via TLC (Hexane/EtOAc, 2:1). The thioglycoside donor should be completely consumed within 1-2 hours.

-

Quenching & Isolation: Quench the reaction with triethylamine (Et

N) to neutralize the TMSOTf, preventing the cleavage of acid-sensitive protecting groups. Filter through Celite, wash with saturated aqueous Na -

Validation (Post-Process): Confirm stereochemistry via

H NMR. An

Protocol B: Selective Deprotection and O-Sulfation

Objective: Remove the temporary Levulinoyl (Lev) group and install sulfate esters.

-

Lev Cleavage: Dissolve the protected disaccharide in a mixture of toluene and ethanol (1:1, v/v). Add hydrazine acetate (5.0 eq) and stir at room temperature for 2 hours.

-

Mechanistic Note: Hydrazine acetate selectively cleaves the Lev ester without affecting the PivOAc or the critical benzyl ester at C-6[2].

-

-

Validation (In-Process): TLC will show a shift to a lower R

value due to the newly exposed hydroxyl group. -

O-Sulfation: Dissolve the crude diol/alcohol in anhydrous DMF. Add sulfur trioxide-pyridine complex (SO

·Py, 5.0 eq per hydroxyl group) and stir at 50 °C for 12 hours. -

Validation (Post-Process): Monitor by ESI-MS (negative mode). The addition of each sulfate group increases the exact mass by 79.96 Da. TLC resolution is often poor for these highly charged species, making MS the mandatory validation tool[4].

Protocol C: Global Deprotection

Objective: Remove all permanent benzyl ethers, benzyl esters, and reduce the azide group to an amine for subsequent N-sulfation.

-

Hydrogenolysis: Dissolve the O-sulfated oligosaccharide in a mixture of Methanol/H

O (4:1). Add 10% Pd/C (equal weight to the substrate). -

Reduction: Purge the reaction vessel with hydrogen gas and stir vigorously under an H

atmosphere (50 psi) for 24 hours.-

Mechanistic Note: The palladium catalyst facilitates the cleavage of the C-6 benzyl ester to yield the free glucuronic acid, removes C-3 benzyl ethers, and reduces the C-2 azide on the glucosamine to a primary amine, all in a single, mild step[4].

-

-

Validation (Post-Process): Filter the catalyst through a PTFE syringe filter. Complete consumption of the benzyl-protected intermediate is confirmed by the disappearance of aromatic protons (7.2-7.4 ppm) in

H NMR. The reduction of the azide is confirmed by the disappearance of the strong IR stretch at ~2100 cm

References

-

Arungundram, S., et al. (2009). Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies. Journal of the American Chemical Society, 131(47), 17394-17405.

-

Dhamale, O. P., et al. (2014). New glucuronic acid donors for the modular synthesis of heparan sulfate oligosaccharides. Organic & Biomolecular Chemistry, 12(13), 2087-2098.

-

Dulaney, S. B., et al. (2015). Divergent Synthesis of Heparan Sulfate Oligosaccharides. The Journal of Organic Chemistry, 80(24), 12265-12279.

Sources

- 1. Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New glucuronic acid donors for the modular synthesis of heparan sulfate oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New glucuronic acid donors for the modular synthesis of heparan sulfate oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Divergent Synthesis of Heparan Sulfate Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Procedure for converting Benzyl 2,3,4-tri-o-benzyl-d-glucopyranosyluronate to trichloroacetimidates

Application Note & Protocol

Topic: High-Fidelity Synthesis of Glycosyl Trichloroacetimidates: A Protocol for the Conversion of Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate

Audience: Researchers, scientists, and drug development professionals in glycochemistry and medicinal chemistry.

Abstract

Glycosyl trichloroacetimidates are exceptionally potent and versatile glycosyl donors, pivotal in the synthesis of complex glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics.[1][2] Their reactivity, however, necessitates a robust and high-yielding synthetic protocol. This application note provides a detailed, two-step procedure for the conversion of the fully protected Benzyl 2,3,4-tri-O-benzyl-D-glucopyranosyluronate into its highly reactive α-trichloroacetimidate derivative. The protocol first details the selective deprotection of the anomeric benzyl ether via catalytic transfer hydrogenation to yield the crucial hemiacetal intermediate. Subsequently, it describes the base-catalyzed formation of the target trichloroacetimidate. We delve into the mechanistic rationale behind each step, offering field-proven insights and troubleshooting strategies to ensure reproducibility and high fidelity in this critical transformation.

Strategic Overview: The Two-Step Conversion Pathway

The synthesis of the target glucuronyl trichloroacetimidate from its per-benzylated precursor is a sequential, two-step process. The first step is a critical selective deprotection, followed by an activation step.

-

Selective Anomeric Deprotection: The C-1 anomeric benzyl ether is selectively cleaved, leaving the other benzyl ethers and the benzyl ester intact. This unmasks the hemiacetal functionality required for the next step.

-

Trichloroacetimidate Formation: The free anomeric hydroxyl group of the hemiacetal attacks trichloroacetonitrile under basic conditions to form the desired glycosyl donor.

Caption: High-level workflow for the synthesis.

Mechanistic Insights & Experimental Rationale

A deep understanding of the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: The Art of Selective Anomeric Debenzylation

The primary challenge is to cleave the C-1 O-benzyl ether while preserving the identical O-benzyl ethers at positions C-2, C-3, and C-4, as well as the C-6 benzyl ester. This selectivity is achievable due to the unique electronic nature of the anomeric position.

Causality of Selection: The anomeric C-O bond is part of a hemiacetal-like linkage (a glycosidic bond), making it more labile and susceptible to cleavage under hydrogenolysis conditions compared to the standard alkyl benzyl ethers at other positions.[3][4] Catalytic transfer hydrogenation is a preferred method as it avoids the use of high-pressure hydrogen gas and often provides enhanced selectivity.[5][6] In this process, a hydrogen donor molecule (e.g., formic acid, ammonium formate, or isopropanol) transfers hydrogen to the catalyst surface (typically Palladium on Carbon, Pd/C), which then facilitates the reductive cleavage.[5][7]

Reaction Scheme: Step 1

Step 2: Formation of the Trichloroacetimidate Donor

This reaction, pioneered by Richard R. Schmidt, involves the addition of the glycosyl hemiacetal to trichloroacetonitrile.[8]

Mechanism: The reaction proceeds via a base-catalyzed nucleophilic addition.[9][10]

-

A non-nucleophilic base (e.g., DBU, K₂CO₃, NaH) deprotonates the acidic anomeric hydroxyl group, forming a highly nucleophilic alkoxide.

-

This alkoxide attacks the electrophilic carbon of the nitrile group in trichloroacetonitrile.

-

The resulting intermediate is protonated upon workup (or by trace acid) to yield the trichloroacetimidate product. The thermodynamically more stable α-anomer is typically the major product.

Strictly anhydrous conditions are paramount, as any residual water can hydrolyze the trichloroacetonitrile and the product. The choice of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is strategic to prevent side reactions.[8][11]

Reaction Scheme: Step 2

Detailed Experimental Protocols